

In-Depth Technical Guide: Physical Appearance and Stability of 2,4-Dinitroacetanilide

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Compound of Interest

Compound Name: **2,4-Dinitroacetanilide**

Cat. No.: **B1580933**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,4-Dinitroacetanilide**, with a specific focus on its physical appearance and stability under various conditions. The information presented herein is intended to support research, development, and handling of this compound in a laboratory and industrial setting.

Physical and Chemical Properties

2,4-Dinitroacetanilide is a nitroaromatic compound with the chemical formula C₈H₇N₃O₅.^{[1][2]} ^[3] It is structurally related to acetanilide, with the addition of two nitro groups at the 2 and 4 positions of the phenyl ring. While specific experimental data for **2,4-Dinitroacetanilide** is limited in publicly available literature, some of its properties can be inferred from related compounds and computational models.

Table 1: Physical and Chemical Properties of **2,4-Dinitroacetanilide** and Related Compounds

Property	2,4-Dinitroacetanilide	2,4-Dinitroaniline (Related Compound)	Source
Molecular Formula	C ₈ H ₇ N ₃ O ₅	C ₆ H ₅ N ₃ O ₄	[1] [2] [3]
Molecular Weight	225.16 g/mol	183.12 g/mol	[1] [2] [3]
CAS Number	610-53-7	97-02-9	[1] [2] [3]
Appearance	Not explicitly documented; likely a crystalline solid	Yellow to orange crystalline solid	[4]
Melting Point	No definitive experimental data found	176 - 178 °C	[5]
Boiling Point	No definitive experimental data found; likely decomposes	Decomposes at elevated temperatures	[5]
Solubility	Log10 of Water solubility (mol/L): -2.98 (calculated)	Insoluble in water; Soluble in hot hydrochloric acid	[1] [4]
Octanol/Water Partition Coefficient (logP)	1.461 (calculated)	1.84 (estimated)	[1] [4]

Stability Profile

The stability of **2,4-Dinitroacetanilide** is a critical parameter for its handling, storage, and application. The presence of two nitro groups on the aromatic ring suggests potential for thermal instability and sensitivity to light.

Thermal Stability

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for **2,4-Dinitroacetanilide** is not readily available, the related compound 2,4-Dinitroaniline is

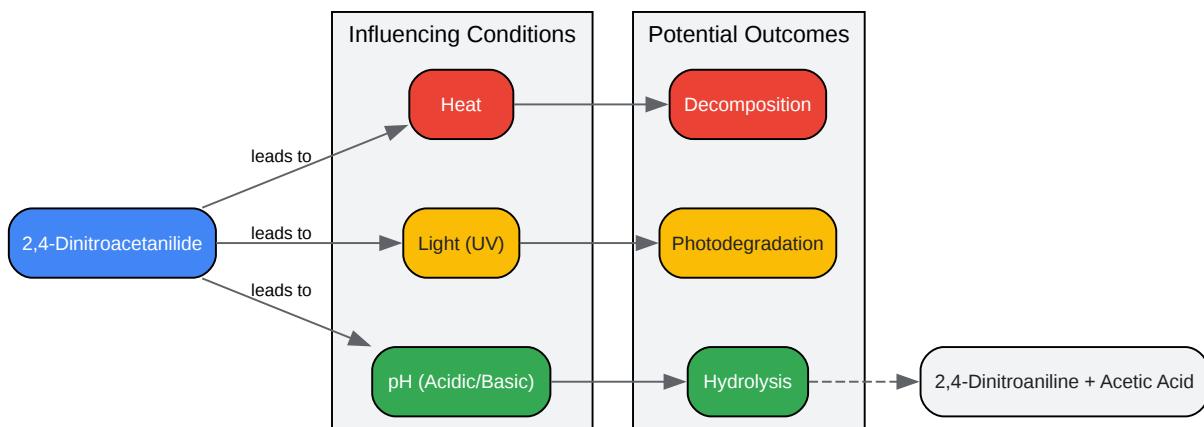
known to decompose violently at elevated temperatures.^[5] It is reasonable to infer that **2,4-Dinitroacetanilide** would also exhibit thermal decomposition, likely at a temperature influenced by the acetamido group. Nitroaromatic compounds, as a class, can be energetic materials and should be handled with caution, especially upon heating.

Photostability

No specific studies on the photostability of **2,4-Dinitroacetanilide** were found. However, aromatic nitro compounds are known to absorb ultraviolet radiation, which can lead to photochemical reactions and degradation. It is advisable to store **2,4-Dinitroacetanilide** in light-resistant containers and avoid prolonged exposure to direct sunlight or other sources of UV radiation.

pH Stability and Hydrolysis

The acetamido group in **2,4-Dinitroacetanilide** can undergo hydrolysis under both acidic and basic conditions to yield 2,4-dinitroaniline and acetic acid. The rate of hydrolysis is dependent on the pH and temperature of the solution. One documented method for the preparation of 2,4-dinitroaniline involves the hydrolysis of dinitroacetanilide by heating with dinitrochlorobenzene and acetamide at high temperatures (200–210°C), indicating that the amide bond is relatively stable under less harsh conditions.^[6]



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Caption: Logical relationship of stability factors for **2,4-Dinitroacetanilide**.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and stability testing of **2,4-Dinitroacetanilide** are not widely published. However, based on general organic chemistry principles and procedures for analogous compounds, the following methodologies can be proposed as a starting point for further development and validation.

Synthesis of 2,4-Dinitroacetanilide from Acetanilide

This protocol is adapted from the nitration of acetanilide to produce p-nitroacetanilide and would require optimization for the synthesis of the 2,4-dinitro derivative.^{[7][8]} The key modification would be the use of a stronger nitrating agent or more forcing reaction conditions to achieve dinitration.

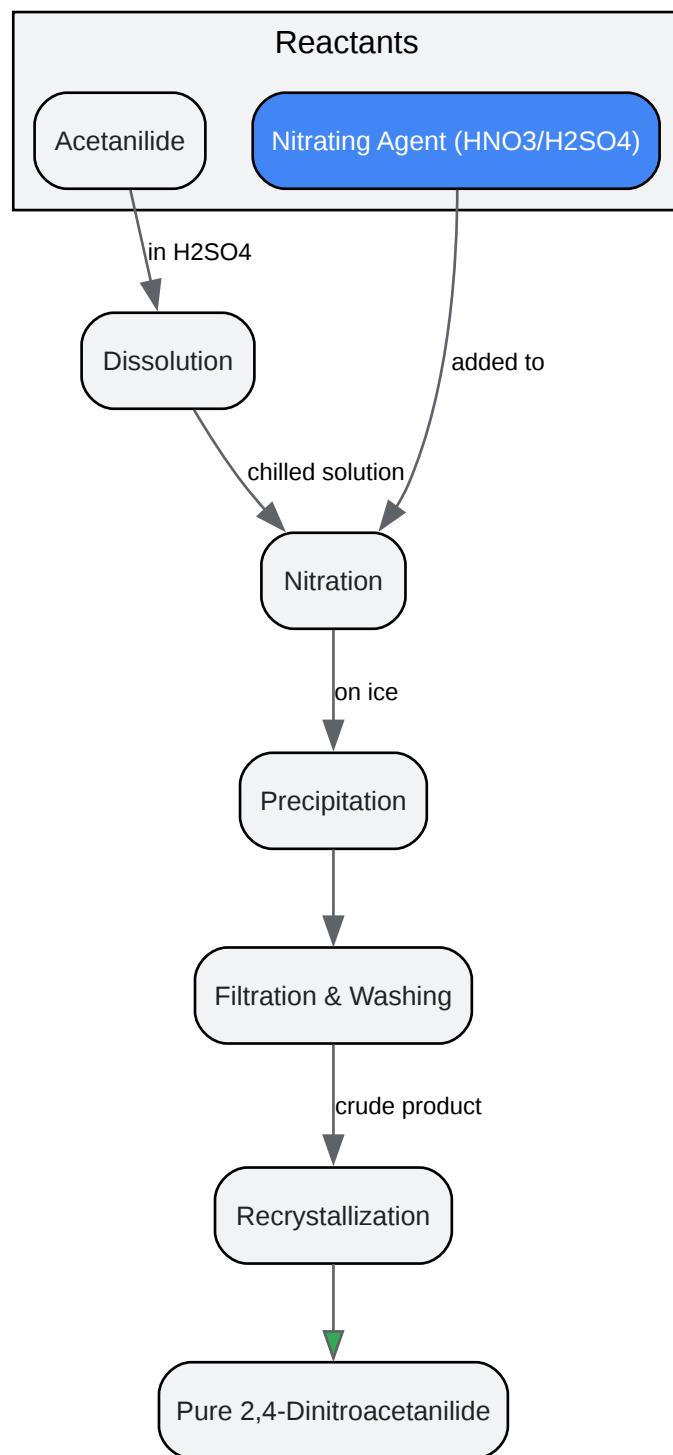
Materials:

- Acetanilide
- Concentrated Sulfuric Acid (H_2SO_4)
- Fuming Nitric Acid (HNO_3) or a mixture of concentrated nitric and sulfuric acids
- Ice
- Glacial Acetic Acid (optional, as a solvent)
- Ethanol (for recrystallization)

Procedure:

- In a flask, dissolve acetanilide in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid, ensuring the mixture is well-chilled in an ice bath.
- Prepare the nitrating mixture by carefully adding fuming nitric acid to chilled concentrated sulfuric acid.

- Slowly add the nitrating mixture dropwise to the acetanilide solution while maintaining a low temperature (typically below 10°C) and stirring continuously.
- After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified time to ensure dinitration.
- Pour the reaction mixture onto crushed ice to precipitate the crude **2,4-Dinitroacetanilide**.
- Collect the precipitate by filtration and wash thoroughly with cold water to remove any residual acid.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

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Caption: Proposed workflow for the synthesis of **2,4-Dinitroacetanilide**.

Protocol for Evaluating Thermal Stability (Conceptual)

This conceptual protocol outlines a general approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Instrumentation:

- Differential Scanning Calorimeter (DSC)
- Thermogravimetric Analyzer (TGA)

Procedure:

- DSC Analysis:
 - Accurately weigh a small sample (1-5 mg) of **2,4-Dinitroacetanilide** into an aluminum DSC pan.
 - Seal the pan and place it in the DSC instrument.
 - Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
 - Record the heat flow as a function of temperature to determine the melting point and any exothermic decomposition events.
- TGA Analysis:
 - Accurately weigh a slightly larger sample (5-10 mg) of **2,4-Dinitroacetanilide** into a TGA pan.
 - Place the pan in the TGA instrument.
 - Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere.
 - Record the mass loss as a function of temperature to determine the onset of decomposition and the pattern of mass loss.

Protocol for Evaluating Photostability (Conceptual)

This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances.

Instrumentation:

- A light source capable of emitting both visible and UVA radiation (e.g., a xenon lamp or a combination of fluorescent and UVA lamps).
- A calibrated radiometer or lux meter.
- A suitable analytical method for quantifying **2,4-Dinitroacetanilide** and its degradation products (e.g., HPLC-UV).

Procedure:

- Expose a sample of **2,4-Dinitroacetanilide** (solid or in solution) to a controlled light source.
- Simultaneously, keep a control sample, protected from light, under the same temperature and humidity conditions.
- At specified time intervals, withdraw aliquots of both the exposed and control samples.
- Analyze the samples using a validated analytical method to determine the extent of degradation and identify any major photoproducts.
- The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.

Protocol for Evaluating pH Stability and Hydrolysis (Conceptual)

Materials:

- **2,4-Dinitroacetanilide**
- A series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).
- A constant temperature bath or incubator.

- A suitable analytical method (e.g., HPLC-UV) to quantify **2,4-Dinitroacetanilide** and 2,4-dinitroaniline.

Procedure:

- Prepare solutions of **2,4-Dinitroacetanilide** in each of the selected pH buffers.
- Incubate the solutions at a constant temperature (e.g., 40°C or 60°C to accelerate degradation).
- At various time points, withdraw samples from each solution.
- Analyze the samples to determine the concentration of remaining **2,4-Dinitroacetanilide** and the formation of 2,4-dinitroaniline.
- Calculate the rate of hydrolysis at each pH to determine the pH-rate profile.

Disclaimer: The experimental protocols provided are conceptual and require thorough validation and safety assessment before implementation. The handling of nitrated organic compounds requires appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

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